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3-(Benzenesulfonyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a benzenesulfonyl group and a hydroxyl group. The structural formula can be represented as CHOS, indicating the presence of a sulfonyl functional group, which is known for its reactivity and ability to participate in various
The synthesis of 3-(benzenesulfonyl)cyclobutan-1-ol typically involves:
These steps may vary depending on the specific synthetic route chosen .
3-(Benzenesulfonyl)cyclobutan-1-ol has potential applications in:
Interaction studies involving 3-(benzenesulfonyl)cyclobutan-1-ol are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Research in this area is crucial for elucidating the full scope of applications for this compound.
Several compounds share structural similarities with 3-(benzenesulfonyl)cyclobutan-1-ol. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Benzenesulfonyl)cyclobutan-1-ol | Cyclobutane ring, benzenesulfonyl | Potentially unique biological activity |
| Cyclobutanol | Cyclobutane ring, hydroxyl | Simple alcohol, less reactive |
| Benzenesulfonic Acid | Aromatic ring, sulfonic acid | Strong acid, high reactivity |
| 4-(Benzenesulfonyl)-2-butanol | Butanol derivative with sulfonyl | Different substitution pattern |
This comparison illustrates the uniqueness of 3-(benzenesulfonyl)cyclobutan-1-ol in terms of its structural complexity and potential applications compared to simpler or related compounds.
3-(Benzenesulfonyl)cyclobutan-1-ol is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a cyclobutanol derivative substituted at the 3-position with a benzenesulfonyl group. Its systematic name, 3-(benzenesulfonyl)cyclobutan-1-ol, reflects this arrangement, where the hydroxyl group occupies position 1 of the cyclobutane ring, and the benzenesulfonyl moiety is attached to position 3.
The compound’s molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol. Its structure comprises a four-membered cyclobutane ring fused to a hydroxyl group and a sulfonyl-linked benzene ring, as depicted in its SMILES notation: C1C(CC1S(=O)(=O)C2=CC=CC=C2)O. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 60788-49-0 |
| EC Number | 988-638-4 |
| InChI Key | LRSVJGGNPYIXBK-UHFFFAOYSA-N |
The benzenesulfonyl group introduces significant electronic effects, including electron-withdrawing characteristics, which influence the compound’s reactivity in substitution and elimination reactions.
The synthesis of 3-(benzenesulfonyl)cyclobutan-1-ol is rooted in advancements in cyclobutane chemistry during the late 20th and early 21st centuries. Cyclobutanol derivatives gained prominence following the development of strain-driven ring-opening reactions and photochemical [2+2] cycloadditions, which enabled efficient access to functionalized cyclobutane systems.
Early routes to similar sulfonyl-substituted cyclobutanes involved Demjanov rearrangements of cyclobutylamine derivatives or acid-catalyzed rearrangements of cyclopropylmethanol analogs. However, modern synthetic strategies for 3-(benzenesulfonyl)cyclobutan-1-ol often leverage metal hydride reductions of ketone precursors or nucleophilic substitutions on prefunctionalized cyclobutane rings. For example, a 2020 patent described the use of silver-mediated Hunsdiecker reactions to generate brominated cyclobutane intermediates, which could subsequently undergo sulfonylation.
The compound’s first documented synthesis in PubChem dates to 2007, though its structural analogs have been explored in pharmaceutical contexts since the 1990s. Recent innovations, such as iridium-catalyzed intramolecular [2+2] photocycloadditions, have further expanded access to stereochemically complex cyclobutanol derivatives.
3-(Benzenesulfonyl)cyclobutan-1-ol occupies a unique niche in cyclobutane chemistry due to its dual functionalization with a hydroxyl group and an aromatic sulfonyl moiety. The cyclobutane ring’s inherent angle strain (approximately 90° bond angles) renders it reactive in ring-opening polymerizations and transition metal-catalyzed cross-coupling reactions. Meanwhile, the benzenesulfonyl group enhances solubility in polar aprotic solvents and serves as a directing group in electrophilic substitutions.
In medicinal chemistry, sulfonylated cyclobutanes are valued as intermediates for protease inhibitors and kinase modulators, though 3-(benzenesulfonyl)cyclobutan-1-ol itself remains primarily a research tool. Its utility in materials science is underscored by studies demonstrating its incorporation into liquid crystalline polymers, where the sulfonyl group improves thermal stability.
Ongoing research highlighted in a 2023 Organic Letters publication emphasizes its role in synthesizing the furanyl-cyclobutanol segment of providencin, a cembranoid diterpene with anti-inflammatory properties. This application capitalizes on the compound’s ability to undergo selective oxidation to cyclobutanone derivatives, a transformation critical for constructing complex natural product skeletons.
3-(Benzenesulfonyl)cyclobutan-1-ol represents a unique class of sulfonyl-substituted cyclic alcohols characterized by the presence of both a benzenesulfonyl group and a hydroxyl functional group attached to a four-membered cyclobutane ring [29] . The molecular formula C₁₀H₁₂O₃S indicates a molecular weight of 212.27 g/mol, with the compound bearing the Chemical Abstracts Service registry number 60788-49-0 [29]. The structural complexity arises from the combination of the strained cyclobutane framework with the electron-withdrawing sulfonyl substituent and the hydrogen-bonding capable hydroxyl group .
While specific X-ray crystallographic data for 3-(benzenesulfonyl)cyclobutan-1-ol remains limited in the current literature, fundamental crystallographic parameters for the parent cyclobutane system provide essential baseline structural information [34]. Electron diffraction studies of cyclobutane have established key bond distances and angles: carbon-carbon bond lengths of 1.568 ± 0.02 Å and carbon-hydrogen bond lengths of 1.098 ± 0.04 Å [34]. The hydrogen-carbon-hydrogen bond angle measures 114 ± 8°, significantly larger than the tetrahedral angle due to ring strain [34].
Crystallographic investigations of related cyclobutane derivatives have revealed important structural features relevant to sulfonyl-substituted systems [4]. Studies of tetrasubstituted cyclobutane derivatives demonstrate that the four-membered ring adopts a non-planar, puckered conformation to minimize torsional strain while balancing angle strain [4]. The dihedral angle between cyclobutane ring planes typically ranges from 3.6° to 25°, depending on the nature and bulk of substituents [4] [33].
| Crystallographic Parameter | Cyclobutane | Typical Range for Substituted Cyclobutanes |
|---|---|---|
| C-C bond length (Å) | 1.568 ± 0.02 | 1.542-1.580 |
| C-H bond length (Å) | 1.098 ± 0.04 | 1.090-1.110 |
| C-C-C bond angle (°) | 88.0 | 88.9-90.8 |
| H-C-H bond angle (°) | 114 ± 8 | 107.9-114.1 |
| Ring puckering angle (°) | 20 (+10, -20) | 3.6-25.0 |
The introduction of bulky substituents such as the benzenesulfonyl group is expected to increase ring puckering and potentially elongate carbon-carbon bonds due to steric interactions [4] [33]. Computational studies suggest that the carbon-carbon bond lengths in cyclobutane derivatives can extend to 1.606 Å when heavily substituted, representing a significant deviation from the parent hydrocarbon [33].
The conformational behavior of 3-(benzenesulfonyl)cyclobutan-1-ol is governed by the inherent flexibility of the cyclobutane ring system and the rotational freedom around the carbon-sulfonyl and carbon-hydroxyl bonds [8] [9]. Cyclobutane adopts a puckered conformation with a dihedral angle of approximately 25° to minimize eclipsing interactions between adjacent methylene groups [8] [13]. This puckering reduces torsional strain at the expense of increased angle strain, representing an energetic compromise [9].
The conformational landscape of substituted cyclobutanes is significantly more complex than that of larger ring systems [10] [12]. Unlike cyclohexane, which exhibits well-defined chair conformations, cyclobutane derivatives exist as rapidly interconverting puckered forms [8] [9]. The energy barrier for ring inversion in cyclobutane is relatively low, typically ranging from 1.5 to 6.0 kcal/mol depending on substitution patterns [12] [13].
For 3-(benzenesulfonyl)cyclobutan-1-ol, multiple conformational isomers arise from:
Theoretical studies on related cyclobutanol derivatives suggest that conformers with the hydroxyl group in pseudo-equatorial positions are typically favored by 2-4 kcal/mol over pseudo-axial arrangements [12] [13]. The benzenesulfonyl substituent, being significantly bulkier than hydrogen, is expected to preferentially occupy the less sterically hindered position during ring puckering motions [8].
| Conformational Parameter | Energy Range (kcal/mol) | Preferred Orientation |
|---|---|---|
| Ring puckering inversion | 1.5-6.0 | Substituent pseudo-equatorial |
| C-S bond rotation | 2-8 | Anti to ring strain |
| O-H orientation | 2-4 | Pseudo-equatorial |
| Overall conformational preference | 4-12 | Minimum steric interaction |
The hydroxyl group in 3-(benzenesulfonyl)cyclobutan-1-ol serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive intermolecular hydrogen bonding networks [16] [17]. The hydrogen bonding capability of cyclobutanol derivatives has been demonstrated to significantly influence their physical properties, including boiling points, melting points, and solubility characteristics [16].
Hydrogen bonding in alcohols typically involves the formation of chains or dimeric structures through hydroxyl-hydroxyl interactions [16] [18]. The strength of these hydrogen bonds ranges from 5 to 10 kcal/mol, substantially weaker than covalent bonds but sufficient to dramatically alter molecular behavior in the solid and liquid states [16]. For cyclobutanol systems, the geometric constraints imposed by the four-membered ring influence the accessibility and orientation of hydrogen bonding sites [17].
The presence of the benzenesulfonyl group introduces additional complexity to the hydrogen bonding network through potential sulfur-oxygen interactions and π-π stacking between aromatic rings [15] [18]. Studies of related sulfonyl compounds have identified weak but significant C-H···O hydrogen bonds between aromatic hydrogen atoms and sulfonyl oxygen atoms [15]. These interactions typically exhibit distances ranging from 2.3 to 2.7 Å and contribute to crystal packing stability [15] [18].
Computational analysis of hydrogen bonding patterns in cyclobutane-based systems reveals several characteristic motifs [18] [21]:
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Energy (kcal/mol) |
|---|---|---|---|
| O-H···O (strong) | 2.7-2.9 | 160-180 | 5-10 |
| C-H···O (weak) | 2.3-2.7 | 120-160 | 1-3 |
| π-π stacking | 3.3-3.8 | Parallel | 2-6 |
| Chalcogen bonding | 2.8-3.2 | 160-180 | 1-4 |
1-(Phenylsulfonyl)cyclopropanol, the three-membered ring analog, exhibits significantly different structural characteristics due to the extreme ring strain in cyclopropane [24] [28]. Nuclear magnetic resonance data for this compound shows aromatic proton signals at δ 7.98-7.92, 7.71-7.65, and 7.58 ppm, with the hydroxyl-bearing carbon appearing at δ 71.47 ppm in the carbon-13 spectrum [1] [24]. The cyclopropane ring carbons resonate at δ 13.73 ppm, reflecting the unique electronic environment of the highly strained three-membered ring [1] [24].
Sulfonyl-substituted cyclopentanols and cyclohexanols demonstrate markedly different conformational preferences compared to their smaller ring counterparts [23] [25]. These larger ring systems can adopt chair or envelope conformations that effectively minimize steric interactions between the bulky sulfonyl substituent and the hydroxyl group [25] [26]. The increased conformational flexibility in five- and six-membered rings typically results in more predictable stereochemical outcomes and reduced overall strain energy [25].
Electrochemical studies of fluorosulfonyl-substituted cycloalkanols have provided insights into the electronic effects of sulfonyl substitution across different ring sizes [23]. Cyclopentanol and cyclohexanol derivatives bearing fluorosulfonyl groups exhibit enhanced bioactivity compared to their ketone analogs, suggesting that the hydroxyl group plays a crucial role in biological recognition [23].
| Compound | Ring Size | Ring Strain | ¹³C NMR δ (C-OH) | Conformational Flexibility |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)cyclopropanol | 3 | Very High | 71.47 | Rigid |
| 3-(Benzenesulfonyl)cyclobutan-1-ol | 4 | High | Not reported | Limited |
| Sulfonyl cyclopentanols | 5 | Moderate | 65-75 | Moderate |
| Sulfonyl cyclohexanols | 6 | Low | 70-80 | High |
The structural comparison reveals that cyclobutane-based sulfonyl alcohols occupy a unique position in this series, exhibiting intermediate strain levels while maintaining sufficient conformational mobility to accommodate bulky substituents [8] [9]. This balance between rigidity and flexibility makes 3-(benzenesulfonyl)cyclobutan-1-ol particularly interesting for applications requiring precise geometric control with moderate conformational adaptability [11] [19].
The direct benzenesulfonation of cyclobutanols represents one of the most straightforward approaches to synthesizing 3-(benzenesulfonyl)cyclobutan-1-ol derivatives. This methodology involves the reaction of preformed cyclobutanol substrates with benzenesulfonyl chloride under basic conditions [1] [2]. The reaction typically employs chlorobenzene as the preferred solvent, operating at temperatures ranging from 70-90°C [1]. The process can be carried out in the presence of a catalytic amount of N,N-dimethylformamide to enhance reaction efficiency [1].
The mechanism proceeds through nucleophilic substitution at the sulfur center, where the cyclobutanol hydroxyl group acts as a nucleophile after deprotonation by the base. Suitable bases include triethylamine, pyridine, or inorganic bases such as potassium carbonate. The reaction demonstrates moderate stereoselectivity, with yields typically ranging from 60-90% depending on the substrate substitution pattern [1].
Key advantages of this approach include the simplicity of the reaction setup and the commercial availability of starting materials. However, the method requires relatively harsh reaction conditions and may suffer from competing side reactions, particularly with electron-rich aromatic systems that can undergo Friedel-Crafts acylation [3].
Ring-opening and reclosure strategies represent an innovative approach for accessing substituted cyclobutanols through controlled manipulation of ring strain [4] [5]. These methodologies exploit the inherent strain energy of four-membered rings to drive selective transformations.
The most significant advancement in this area involves the use of hypervalent iodine reagents for ring-opening reactions followed by strategic reclosure. Hydroxy(tosyloxy)iodobenzene (HTIB) has emerged as the optimal reagent for these transformations [6]. The process typically employs 2.5 equivalents of HTIB in combination with 8 equivalents of ammonium carbamate as an ammonia surrogate, using 2,2,2-trifluoroethanol as the solvent [6].
The mechanism involves the formation of iodonitrene species that promote electrophilic amination of cyclic precursors, leading to 1,1-diazene intermediates. Subsequent nitrogen extrusion generates 1,4-biradical species that undergo rapid intramolecular cyclization to form the desired cyclobutane products [6] [5]. This process demonstrates remarkable stereospecificity, with diastereomeric ratios exceeding 20:1 in many cases [6].
Palladium-catalyzed ring-opening polymerization of cyclobutanols has also been developed, utilizing C(sp³)-C(sp³) bond cleavage mechanisms [7] [8]. These reactions employ Pd(OAc)₂ catalysts with phosphine ligands such as triphenylphosphine, operating at 100°C in toluene. The process involves β-carbon elimination of bifunctional cyclobutanol precursors, leading to novel polyketone materials [8].
Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex cyclobutanol derivatives, offering high levels of stereo- and regiocontrol. Palladium catalysis represents the most extensively developed approach in this category.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed asymmetric cross-coupling reactions of cyclobutanol derivatives with unactivated alkenes have been developed to provide highly enantioselective access to benzene-fused cyclic compounds [9]. These reactions employ chiral palladium catalysts in combination with specialized ligands to achieve excellent enantioselectivities exceeding 99% enantiomeric excess [9].
The palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides provides an efficient route to 2-alkylidenecyclopentanones through a mechanism involving carbopalladation of the triple bond followed by stereoselective ring expansion [10]. This process demonstrates excellent stereochemical control, producing stereoisomerically pure products in good yields [10].
Rhodium-Catalyzed Carbon-Carbon Bond Activation
Rhodium(I)-catalyzed enantioselective activation of tertiary cyclobutanols represents a particularly elegant approach to complex cyclohexane derivatives containing quaternary stereogenic centers [11]. The methodology involves the insertion of chiral rhodium(I) complexes into C-C sigma bonds of the cyclobutane ring, forming quaternary stereogenic centers with excellent enantioselectivities up to 99% enantiomeric excess [11].
The reaction mechanism proceeds through the formation of alkyl-rhodium intermediates that initiate subsequent ring-closure reactions. The choice of reaction conditions and additives allows for the selective formation of different product families, providing remarkable synthetic versatility [11]. Temperature control plays a crucial role, with reactions typically conducted at 80-110°C to achieve optimal selectivity [11].
Copper-Mediated Transformations
Copper-catalyzed sequential hydrogen atom transfer reactions have emerged as powerful tools for cyclobutanol synthesis [12]. These reactions involve the functionalization of two C-H bonds through sequential hydrogen atom transfer processes, utilizing copper complexes under blue-light irradiation [12]. The methodology demonstrates broad functional group tolerance and enables the generation of elaborate polycyclic structures with yields ranging from 65-85% [12].
Photochemical approaches to cyclobutanol synthesis have gained significant attention due to their mild reaction conditions and exceptional selectivity profiles. These methodologies leverage visible light photoredox catalysis or direct photochemical activation to achieve complex transformations.
Photoredox-Catalyzed Synthesis
Photoredox-catalyzed cyclobutane synthesis through deboronative radical addition-polar cyclization cascades represents a significant advancement in the field [13] [14]. The reactions proceed through single-electron transfer induced deboronative radical addition to electron-deficient alkenes, followed by single-electron reduction and polar 4-exo-tet cyclization with pendant alkyl halides [13].
Key to the success of this methodology is the use of easily oxidizable arylboronate complexes. The reactions display excellent functional group tolerance, with yields typically ranging from 70-90% [13]. The methodology enables the synthesis of structurally diverse cyclobutanes from readily available alkylboronic esters and various haloalkyl alkenes under mild conditions [13].
Iridium complexes such as Ir(dFppy)₃ serve as effective photosensitizers for [2+2] cycloaddition reactions [15] [16]. These catalysts operate under blue LED irradiation at room temperature, providing access to enantioenriched cyclobutane derivatives with excellent diastereoselectivities (up to 12:1) and enantioselectivities (>99% enantiomeric excess) [15] [16].
Visible Light Energy Transfer Catalysis
Visible light-mediated energy transfer catalysis has enabled unprecedented intramolecular dearomative [2+2] cycloadditions of indoles or pyrroles with alkynes [17]. This methodology capitalizes on the selective triplet sensitization of aromatic substrates, leading to efficient cyclobutene-fused heterocycle formation [17].
The reaction mechanism involves energy transfer from the excited photocatalyst to the substrate, promoting the formation of triplet excited states that undergo subsequent cycloaddition. Density functional theory calculations have provided detailed insights into the reaction pathways, confirming the energy transfer mechanism and predicting optimal catalyst selection based on triplet-singlet energy gaps [17].
UV-Light Driven Photochemical Processes
UV-light driven photochemical processes offer alternative pathways for cyclobutanol synthesis, particularly through modified Norrish-Yang reactions [18]. These reactions involve the photochemical cyclization of carbonyl compounds to yield cyclobutanols with remarkable chemoselectivity [18].
The photocyclization of (hydroxyimino)aldehydes under UV-C irradiation (254 nm) proceeds through intramolecular hydrogen abstraction by the excited carbonyl group, forming 1,4-biradical intermediates that undergo rapid cyclization [18]. This methodology demonstrates excellent diastereoselectivity (up to >99:1) and yields ranging from 60-95% [18].
The stereochemical control in 3-(benzenesulfonyl)cyclobutan-1-ol synthesis represents a critical aspect that determines both the efficiency and selectivity of synthetic transformations. Understanding the factors that govern facial selectivity, conformational preferences, and stereoelectronic effects is essential for developing effective synthetic strategies.
Facial Selectivity and the Felkin-Anh Model
The hydride reduction of 3-substituted cyclobutanones to the corresponding cyclobutanols demonstrates remarkably high facial selectivity, consistently favoring the formation of cis-alcohols with selectivities exceeding 90% [19]. This stereochemical outcome can be rationalized through the application of the Felkin-Anh model, which considers the torsional strain in the transition states for nucleophilic additions [19].
Computational studies using density functional theory have revealed that torsional strain plays a major role in determining the preference for anti-facial hydride approach [19]. The preferred transition states exhibit increased puckering angles (approximately 3° increase) compared to the starting cyclobutanone, while the dihedral angle between the carbonyl bond and neighboring C-H bonds decreases, indicating reduced eclipsing interactions [19].
The stereoselectivity remains consistently high regardless of the size of the hydride reagent employed. Both lithium aluminum hydride and bulkier reagents such as lithium triisopropylborohydride demonstrate similar facial selectivity preferences, contrasting with the behavior observed in cyclohexanone reductions where reagent size significantly influences stereochemical outcomes [19].
Electronic Effects and Substituent Influence
The presence of electronically diverse substituents significantly impacts the stereochemical course of cyclobutanol synthesis. For 3-benzyloxycyclobutanone substrates, the high selectivity for cis-isomer formation is driven not only by torsional strain considerations but also by repulsive electrostatic interactions when hydride attacks from the syn-face [19].
Temperature effects provide additional control over stereochemical outcomes. Lower reaction temperatures generally enhance facial selectivity by favoring kinetically controlled pathways over thermodynamically controlled processes [19]. Similarly, decreasing solvent polarity tends to improve diastereomeric ratios, suggesting that electrostatic interactions between the reducing agent and substrate play important roles in determining selectivity [19].
Stereospecific Ring Contraction Processes
The ring contraction of pyrrolidines to cyclobutanes proceeds with exceptional stereospecificity, maintaining the stereochemical information from the starting material without erosion [6] [20]. This stereospecific transformation involves the formation of 1,4-biradical intermediates through nitrogen extrusion, followed by rapid cyclization that preserves the original stereochemical relationships [6] [20].
Optically pure pyrrolidine substrates yield cyclobutane products with outstanding diastereocontrol (>20:1) and enantiomeric retention (>97% enantiomeric excess) [20]. The stereospecificity reflects the simultaneous cleavage of two C-N bonds with formation of the 1,4-biradical intermediate, which undergoes barrierless cyclization faster than competing racemization processes [20].
Conformational Control in Cycloaddition Reactions
The conformational preferences of cyclobutane rings significantly influence the stereochemical outcomes of synthetic transformations. The rigid puckered conformation adopted by cyclobutanes (approximately 30° puckering angle) creates distinct facial environments that can be exploited for stereocontrol [21].
In photoredox-catalyzed [2+2] cycloadditions, the conformational constraints imposed by tethering groups and substrate geometry lead to excellent diastereomeric control [15] [16]. The cascade asymmetric allylic etherification/[2+2] photocycloaddition sequence demonstrates how multiple stereochemical elements can be controlled simultaneously, achieving diastereomeric ratios up to 12:1 with enantiomeric excesses exceeding 99% [15] [16].
Temperature-Dependent Stereocontrol
Temperature plays a crucial role in determining the stereochemical outcomes of cyclobutanol synthesis. Lower temperatures generally favor kinetically controlled pathways that preserve high levels of stereocontrol, while elevated temperatures may lead to equilibration processes that erode selectivity [22].
Solid-state photochemical reactions demonstrate how temperature control can direct stereospecificity of photoproducts [22]. At lower temperatures (-40°C), single diastereomers can be obtained selectively, while higher temperatures (100°C) permit conformational mobility that allows multiple stereoisomers to form [22]. This temperature dependence provides a valuable tool for controlling product distribution in challenging synthetic transformations.